
4-Cyclopropyloxane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyloxane-2,6-dione is a cyclic organic compound that has gained significant attention in the field of medicinal chemistry. It is also known as 3,4-Dihydro-2H-pyran-2,6-dione or simply CPD. This molecule has a unique structure that allows it to interact with biological systems in various ways, making it a promising candidate for drug discovery research.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyloxane-2,6-dione is not fully understood. However, it is believed to work by interacting with specific enzymes or proteins in the body, leading to inhibition of their activity. This can result in a range of effects depending on the target enzyme or protein.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclopropyloxane-2,6-dione can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the protease cathepsin K, which is involved in bone resorption. This suggests that it could be useful in the treatment of bone-related diseases such as osteoporosis. Additionally, it has been shown to have antitumor activity in vitro and in vivo, indicating its potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Cyclopropyloxane-2,6-dione in lab experiments is its relatively simple synthesis. This makes it easy to obtain in large quantities for use in screening assays or other experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several potential future directions for research on 4-Cyclopropyloxane-2,6-dione. One area of interest is its potential as a scaffold for the design of novel enzyme inhibitors. Another potential direction is its use in combination with other compounds to enhance its therapeutic effects. Additionally, further investigation into its mechanism of action could lead to a better understanding of its potential uses in medicine.
Métodos De Síntesis
The synthesis of 4-Cyclopropyloxane-2,6-dione is a relatively simple process that involves the reaction of maleic anhydride with cyclopropane. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The product obtained is then purified using standard techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
The unique structure of 4-Cyclopropyloxane-2,6-dione makes it a valuable molecule for drug discovery research. It has been shown to have potential as a scaffold for the design of inhibitors of various enzymes such as proteases and kinases. It has also been investigated as a potential antitumor agent, with promising results in preclinical studies.
Propiedades
IUPAC Name |
4-cyclopropyloxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-3-6(5-1-2-5)4-8(10)11-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMKPMVLCLESSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)OC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyloxane-2,6-dione | |
CAS RN |
151331-07-6 |
Source


|
| Record name | 4-cyclopropyloxane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2972588.png)
![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2972592.png)

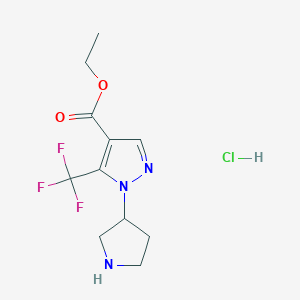
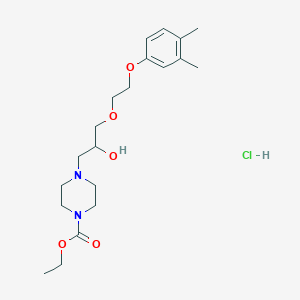

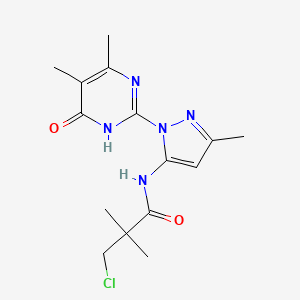
![2-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2972600.png)
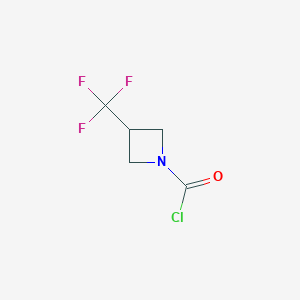
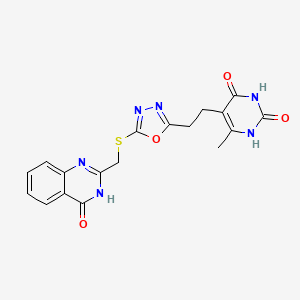
![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)
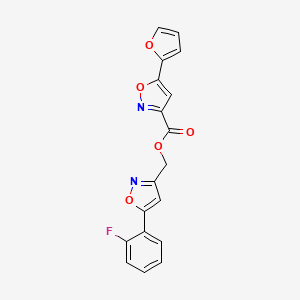

![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)